![molecular formula C12H15ClO B137478 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone CAS No. 153275-53-7](/img/structure/B137478.png)
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone
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Description
The compound "2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone" is a chlorinated ketone with a tetramethylphenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aromatic ketones and their chemical behavior, which can be used to infer some properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic ketones can be achieved through various methods, including the chlorination of pre-existing aromatic ketones. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was performed by chlorinating 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 as a reagent . Similarly, 2-Chloro-1-(4-chlorophenyl)ethanone was synthesized from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride . These methods suggest that the synthesis of "2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone" could potentially be carried out by chlorinating a suitable tetramethylphenyl ethanone precursor.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones can be elucidated using techniques such as single-crystal X-ray diffraction, FTIR, and NMR spectral analysis, complemented by computational methods like Density Functional Theory (DFT) . These techniques allow for the determination of the molecular geometry, electronic structure, and vibrational spectra, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions due to the presence of reactive sites such as the carbonyl group and the chloro substituent. The reactivity can be influenced by the electronic effects of the substituents on the aromatic ring. For instance, the presence of electron-donating groups can increase the nucleophilicity of the carbonyl carbon, potentially affecting its reactivity in nucleophilic addition reactions. The chloro group can also be a site for substitution reactions, depending on the reaction conditions and the presence of suitable nucleophiles or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. The presence of chloro and ketone groups can affect properties such as solubility, boiling point, and melting point. The electronic nature of the substituents can also impact the compound's UV-Vis absorption characteristics and electrochemical behavior, as seen in the voltammetric analysis of related compounds . The lipophilicity of the compound can influence its extraction into various phases, which is relevant for analytical techniques like high-performance liquid chromatography with electrochemical detection .
Scientific Research Applications
Biocatalysis in Drug Synthesis
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is used as a precursor in biocatalysis. For instance, it's involved in the synthesis of chiral intermediates like (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a vital component in antifungal agents such as Miconazole. This process employs Acinetobacter sp. for biotransformation, offering a novel route for drug synthesis with high enantioselectivity and yield (Miao, Liu, He, & Wang, 2019).
Synthesis of Antimicrobial Agents
The compound is instrumental in the synthesis of various antimicrobial agents. For example, derivatives like 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one show significant antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus (Sherekar, Padole, & Kakade, 2022).
Development of Chiral Alcohols for Medicinal Use
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is a key intermediate in developing chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, essential for synthesizing medications like Ticagrelor, used in treating acute coronary syndromes. The enzymatic process used for its production is efficient and environmentally friendly, making it suitable for industrial applications (Guo et al., 2017).
Crystal Structure Analysis
The compound is also significant in crystallography, where its derivatives are used for detailed structural analysis. For instance, 1-(5-chloro-2-hydroxyphenyl)ethanone has been characterized to study intramolecular hydrogen bonding and π-π stacking interactions, providing insights into molecular structures (Majumdar, 2016).
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of heterocyclic compounds, such as 3-aminobenzo[b]thiophenes, which have various applications in medicinal chemistry. The base-catalyzed transformation of derivatives of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone facilitates the convenient synthesis of these compounds (Androsov et al., 2010).
properties
IUPAC Name |
2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHUFRXYWYYLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368942 |
Source
|
Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone | |
CAS RN |
153275-53-7 |
Source
|
Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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